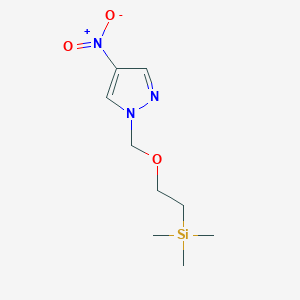

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Description

Properties

IUPAC Name |

trimethyl-[2-[(4-nitropyrazol-1-yl)methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3Si/c1-16(2,3)5-4-15-8-11-7-9(6-10-11)12(13)14/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZRTVOLSCNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Analysis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of novel chemical entities.

Introduction

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (N-SEM-4-nitropyrazole) is a heterocyclic compound featuring a pyrazole ring system substituted with a nitro group at the C4 position and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N1 position. The strategic placement of the electron-withdrawing nitro group and the versatile SEM protecting group makes this molecule a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity analysis are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the detailed ¹H and ¹³C NMR spectral analysis of this compound, providing predicted chemical shifts, coupling constants, and a thorough explanation of the underlying principles governing these spectral features.

Molecular Structure and Numbering

The structural integrity of N-SEM-4-nitropyrazole is the foundation of its spectral characteristics. The numbering convention used throughout this guide is illustrated in the diagram below.

Figure 1: Molecular structure and numbering of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-SEM-4-nitropyrazole is predicted to exhibit distinct signals corresponding to the protons of the pyrazole ring and the SEM protecting group. The analysis is based on established chemical shift principles and data from analogous structures.

Causality of Chemical Shift Predictions:

-

Pyrazole Protons (H3 and H5): The pyrazole ring is an aromatic system. The protons at positions 3 and 5 are deshielded due to the ring current effect. The strongly electron-withdrawing nitro group at C4 further deshields these protons, shifting them downfield. The attachment of the SEM group at N1 breaks the symmetry of the parent 4-nitropyrazole, rendering H3 and H5 chemically non-equivalent. Typically, the proton at C5 is slightly more deshielded than the proton at C3 in N-substituted pyrazoles.

-

SEM Group Protons:

-

CH₂-N (a): These methylene protons are adjacent to the pyrazole nitrogen and an oxygen atom, leading to a significant downfield shift.

-

CH₂-O (b): These methylene protons are adjacent to an oxygen atom and a methylene group, placing them in a moderately deshielded environment.

-

CH₂-Si (c): These methylene protons are adjacent to the silicon atom. Silicon is less electronegative than carbon, resulting in an upfield shift for these protons compared to a standard ethyl group.

-

Si-(CH₃)₃: The nine protons of the three methyl groups attached to the silicon atom are highly shielded and will appear as a sharp singlet at a very upfield chemical shift, close to 0 ppm.

-

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H5 | ~8.4 | s | 1H | - |

| H3 | ~8.1 | s | 1H | - |

| CH₂ (a) | ~5.6 | s | 2H | - |

| CH₂ (b) | ~3.6 | t | 2H | ~8.0 |

| CH₂ (c) | ~0.9 | t | 2H | ~8.0 |

| Si(CH₃)₃ | ~0.0 | s | 9H | - |

Justification of Multiplicities and Coupling Constants:

-

H3 and H5: The coupling between H3 and H5 in 1,4-disubstituted pyrazoles is a long-range coupling (⁴J) and is typically very small or non-existent, often resulting in the observation of two singlets.

-

CH₂ (a): These protons are not coupled to any other protons, hence they appear as a singlet.

-

CH₂ (b) and CH₂ (c): These two methylene groups are adjacent to each other, forming an ethyl-like system. Therefore, they will appear as triplets due to coupling with each other, with a typical vicinal coupling constant of approximately 8.0 Hz.

-

Si(CH₃)₃: The nine protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Causality of Chemical Shift Predictions:

-

Pyrazole Carbons (C3, C4, C5): The carbon atoms of the aromatic pyrazole ring will resonate in the aromatic region. The carbon atom bearing the nitro group (C4) will be significantly deshielded due to the strong electron-withdrawing and resonance effects of the nitro group. C3 and C5 will also be in the aromatic region, with their precise shifts influenced by the N-substituent and the C4-nitro group.

-

SEM Group Carbons:

-

CH₂-N (a): This carbon is attached to a nitrogen and an oxygen, leading to a downfield shift.

-

CH₂-O (b): This carbon is attached to an oxygen and another carbon, placing it in a typical ether-like chemical shift range.

-

CH₂-Si (c): This carbon is attached to silicon, which is more electropositive than carbon, resulting in a noticeable upfield shift.

-

Si-(CH₃)₃: The carbons of the methyl groups attached to silicon are highly shielded and will appear at a very upfield chemical shift, typically below 0 ppm.

-

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C4 | ~145 |

| C5 | ~138 |

| C3 | ~130 |

| CH₂ (a) | ~78 |

| CH₂ (b) | ~67 |

| CH₂ (c) | ~18 |

| Si(CH₃)₃ | ~-1.5 |

Experimental Protocols

To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is crucial.

Sample Preparation Workflow

Figure 2: Workflow for NMR sample preparation.

Detailed Steps:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool or a syringe with a filter, transfer the solution into a clean, dry 5 mm NMR tube. This filtration step removes any particulate matter that could degrade the spectral quality.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube with a unique identifier.

NMR Data Acquisition

The following is a standard procedure for acquiring 1D ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Figure 3: Standard workflow for NMR data acquisition.

Key Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

Conclusion

The comprehensive NMR analysis presented in this guide provides a robust framework for the structural verification and purity assessment of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole. The predicted ¹H and ¹³C NMR data, along with the detailed interpretation of chemical shifts and coupling patterns, offer a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible NMR data, which is fundamental to advancing research and development in the chemical sciences.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.

- Sarpong, R., & Lipshutz, B. H. (2001). 2-(Trimethylsilyl)ethoxymethyl Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Elguero, J., Goya, P., & Jagerovic, N. (1996). Pyrazoles.

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

"4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole" IR spectroscopy

The following technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (referred to herein as 4-Nitro-1-SEM-pyrazole ).

This guide is structured for application scientists and medicinal chemists utilizing this intermediate in high-value synthesis (e.g., JAK inhibitor scaffolds). It prioritizes the identification of diagnostic bands for quality control and reaction monitoring.

Executive Summary

4-Nitro-1-SEM-pyrazole is a critical intermediate where the high-energy nitro group serves as a latent amine precursor, and the SEM (2-(trimethylsilyl)ethoxymethyl) group provides robust protection for the pyrazole nitrogen.

IR spectroscopy is the most efficient method for validating two critical quality attributes (CQAs) of this molecule:

-

Reaction Completion: The total disappearance of the pyrazole N-H stretch.

-

Protecting Group Integrity: The presence of characteristic organosilicon and ether linkages.

This guide provides a self-validating spectral interpretation framework, distinguishing the product from its starting material (4-nitropyrazole) and common impurities (silanols).

Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, the molecule must be dissected into three vibrational domains.

Domain A: The Nitro-Pyrazole Core

The 4-nitropyrazole scaffold is an electron-deficient aromatic system.[1] The nitro group (

Domain B: The SEM Protecting Group

The SEM moiety introduces aliphatic character and distinct heteroatom bonds (

Domain C: The N-Substitution Site

The substitution at N1 eliminates the hydrogen bond donor capability of the pyrazole. In the starting material (4-nitropyrazole), the

Diagnostic Spectral Profile

The following table synthesizes theoretical vibrational modes with empirical data from analogous N-SEM protected heterocycles and nitro-aromatics.

Table 1: Diagnostic IR Bands for 4-Nitro-1-SEM-pyrazole

| Functional Group | Mode Description | Wavenumber ( | Intensity | Diagnostic Value |

| C-H (Aromatic) | Ring C-H Stretch ( | 3100 – 3150 | Weak | Confirms heteroaromatic ring integrity. |

| C-H (Aliphatic) | SEM Linker ( | 2950, 2900 | Medium | Differentiates from bare 4-nitropyrazole (which lacks aliphatic C-H). |

| Nitro (Asym) | 1525 – 1545 | Strong | Primary identifier for the nitro group. | |

| Nitro (Sym) | 1350 – 1370 | Strong | Confirms nitro group status; shifts indicate electronic environment changes. | |

| Si-CH₃ | Methyl Deformation (Umbrella) | ~1250 | Sharp/Strong | Key SEM Marker. Very characteristic of trimethylsilyl groups. |

| C-O-C | Ether Asymmetric Stretch | 1080 – 1120 | Medium/Broad | Confirms the ethoxymethyl linker. |

| Si-C | Silicon-Carbon Stretch | 830 – 860 | Very Strong | Often appears as a doublet or broad strong band. Definitive for silyl protection. |

| Absence of N-H | Pyrazole N-H Stretch | 3100 – 3400 | Absent | CRITICAL QC CHECK. Presence indicates unreacted starting material. |

Experimental Protocol

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this lipophilic protected species to avoid hydrolysis of the SEM group (which is acid-labile) and to handle potential low-melting solid/oil states.

Step-by-Step Workflow:

-

Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows no residual silicone oil bands (which mimic the SEM group).

-

Background Scan: Collect 16 scans of the ambient air.

-

Sample Loading:

-

If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure contact.

-

If Oil: Place 1 drop on the crystal. No pressure anvil needed.

-

-

Measurement: Collect 32 scans at 4

resolution. -

Post-Run Cleaning: Immediately clean with dichloromethane (DCM) followed by isopropanol. Note: SEM derivatives can be sticky; ensure no cross-contamination.

Process Analytical Technology (PAT) Logic

In a drug development context, IR is used to make "Go/No-Go" decisions. The following logic gate describes how to interpret the spectrum during synthesis (e.g., reaction of 4-nitropyrazole with SEM-Cl and NaH).

Figure 1: Spectral decision tree for validating the synthesis of 4-Nitro-1-SEM-pyrazole.

Troubleshooting & Impurity Analysis

Common Failure Mode: SEM Hydrolysis

The SEM group is acid-sensitive.[2] If the spectrum shows a broad band at 3400–3600

-

Action: Dry the sample under high vacuum and re-measure. If O-H persists, check for SEM-Cl degradation products (silanols).

Common Failure Mode: Residual Reagents

-

SEM-Cl: If the spectrum shows a C-Cl stretch (weak, ~600-800

) and excessive aliphatic intensity, residual alkylating agent may be present. -

DMF (Solvent): A strong carbonyl peak at 1670

indicates residual Dimethylformamide (common solvent for this reaction).

References

-

Lipshutz, B. H., & Pegram, J. J. (1980).[3] "

-(Trimethylsilyl)ethoxymethyl chloride.[3] A new reagent for the protection of the hydroxyl group."[2][3][4] Tetrahedron Letters, 21(35), 3343-3346.[3] (Foundational reference for SEM group properties and stability). -

Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. (Authoritative text on the vibrational characteristics of nitro-substituted pyrazoles).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for Si-C and Si-Me vibrational assignments).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16376, 4-Nitropyrazole. (Used for baseline vibrational data of the core scaffold).

Sources

- 1. 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1260160-79-9) for sale [vulcanchem.com]

- 2. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]

- 3. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 4. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, a heterocyclic compound featuring a nitroaromatic system and a silicon-containing protecting group. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. We will explore the predictable fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering insights into the gas-phase ion chemistry of this molecule. The guide includes detailed, step-by-step protocols for sample analysis, data interpretation strategies, and visual aids to facilitate a deeper understanding of the fragmentation mechanisms.

Introduction: The Structural Landscape of N-SEM-4-nitropyrazole

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, hereafter referred to as N-SEM-4-nitropyrazole, is a compound of interest in synthetic organic chemistry, often used as an intermediate in the construction of more complex molecules.[1] Its structure is characterized by three key functional domains that dictate its reactivity and its behavior in a mass spectrometer:

-

The 4-Nitropyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a strongly electron-withdrawing nitro group at the 4-position. This functionality is a known chromophore and can influence the ionization and fragmentation of the ring system.

-

The SEM (2-(trimethylsilyl)ethoxy)methyl Protecting Group: This is a widely used protecting group for nitrogen atoms in heterocyclic compounds. Its key features are the silicon atom, which provides a unique isotopic signature, and the ethoxymethyl linker.

-

The N-Alkoxymethyl Linker: A -CH₂-O-CH₂-CH₂-Si(CH₃)₃ chain that connects the pyrazole ring to the trimethylsilyl group. The ether linkage within this chain represents a chemically labile site prone to cleavage.

Understanding the interplay of these three domains is crucial for predicting and interpreting the mass spectrum of N-SEM-4-nitropyrazole.

Ionization Methodologies: A Tale of Two Techniques

The choice of ionization technique profoundly impacts the resulting mass spectrum. For N-SEM-4-nitropyrazole, both Electron Ionization (EI) and Electrospray Ionization (ESI) provide complementary information.

-

Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[2][3] This process imparts significant internal energy to the molecule, leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation.[3] While the molecular ion may be weak or absent, the rich fragmentation pattern provides a detailed structural fingerprint.[3]

-

Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[4][5] ESI imparts minimal excess energy, typically resulting in a prominent protonated molecule ([M+H]⁺) or other adducts, with little to no in-source fragmentation.[4] To induce fragmentation and gain structural information, ESI is often coupled with tandem mass spectrometry (MS/MS), where the ion of interest is isolated and fragmented through collision-induced dissociation (CID).[4]

Predicted Fragmentation Pathways

Based on the known mass spectrometric behavior of its constituent functional groups, we can predict the major fragmentation pathways for N-SEM-4-nitropyrazole.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺• at m/z 259) is expected to be of low abundance and will undergo several competing fragmentation pathways.

-

Cleavage of the SEM Group: The most prominent fragmentation will likely involve the SEM protecting group.

-

Formation of the Trimethylsilyl Cation: A hallmark of silicon-containing compounds is the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which will produce a strong signal at m/z 73 .

-

Alpha-Cleavage to the Ether Oxygen: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[6] This would lead to the formation of a resonance-stabilized oxonium ion.

-

Loss of the Entire SEM Group: Cleavage of the N-CH₂ bond can result in the loss of the entire SEM group, leading to a fragment corresponding to the 4-nitropyrazole radical cation at m/z 113 .

-

-

Fragmentation of the Nitropyrazole Core:

-

Loss of Nitro Group: Nitroaromatic compounds commonly lose the nitro group as either NO₂• (loss of 46 Da) or NO• (loss of 30 Da) followed by CO. The loss of NO₂• from the molecular ion would result in a fragment at m/z 213 .

-

Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often initiated by the loss of N₂ or HCN.

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In positive-ion ESI, N-SEM-4-nitropyrazole is expected to form a protonated molecule, [M+H]⁺, at m/z 260 . MS/MS analysis of this precursor ion will likely reveal the following fragmentation pathways:

-

Loss of the SEM-alkene: A characteristic fragmentation of the SEM group in the gas phase is the loss of trimethylsilylethene, (CH₃)₃Si-CH=CH₂, (100 Da) and transfer of a proton to the pyrazole nitrogen, resulting in a protonated 4-nitropyrazole fragment at m/z 114 .

-

Cleavage of the Ethoxy-methyl Linker: Similar to EI, cleavage can occur within the linker.

-

Loss of the entire SEM-oxymethyl group as a neutral species would lead to the protonated 4-nitropyrazole at m/z 114 .

-

Cleavage of the O-CH₂ bond can lead to the formation of a [M+H - C₂H₄O-Si(CH₃)₃]⁺ fragment.

-

-

Fragmentation of the Nitropyrazole Moiety: While less common under soft ionization conditions, higher collision energies can induce fragmentation of the pyrazole ring, similar to that observed in EI.

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for N-SEM-4-nitropyrazole under EI and ESI conditions.

Caption: Predicted EI Fragmentation of N-SEM-4-nitropyrazole.

Caption: Predicted ESI-MS/MS Fragmentation of N-SEM-4-nitropyrazole.

Experimental Protocol

This section outlines a general procedure for the analysis of N-SEM-4-nitropyrazole by LC-MS.

Sample Preparation

-

Prepare a stock solution of N-SEM-4-nitropyrazole in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

| Parameter | ESI Setting | EI (GC-MS) Setting |

| Ionization Mode | Positive | Positive |

| Capillary Voltage | 3-4 kV | N/A |

| Ion Source Temp. | 120-150 °C | 230-250 °C |

| Desolvation Temp. | 350-450 °C | N/A |

| Nebulizer Gas | Nitrogen, 30-50 psi | N/A |

| Drying Gas Flow | 8-12 L/min | N/A |

| Electron Energy | N/A | 70 eV |

| Collision Energy (MS/MS) | 10-40 eV (ramped) | N/A |

| Mass Range | 50-500 m/z | 40-500 m/z |

Data Interpretation

Expected Fragments Summary

| Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Structure/Loss |

| EI | 259 (M⁺•) | 73 | [Si(CH₃)₃]⁺ |

| 113 | [4-Nitropyrazole]⁺• | ||

| 213 | [M - NO₂]⁺• | ||

| 229 | [M - NO]⁺• | ||

| ESI-MS/MS | 260 ([M+H]⁺) | 114 | [4-Nitropyrazole+H]⁺ |

| 160 | [M+H - (CH₃)₃SiCH=CH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, high-resolution mass spectrometry is indispensable. By providing accurate mass measurements to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the parent ion and its fragments. This is critical for confirming the proposed fragmentation pathways and distinguishing between isobaric species.

The Silicon Isotopic Signature

A key feature in the mass spectrum of N-SEM-4-nitropyrazole will be the isotopic pattern of silicon. Natural silicon consists of three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). Any fragment containing the trimethylsilyl group will exhibit characteristic M+1 and M+2 peaks with relative intensities of approximately 5.1% and 3.4%, respectively, of the monoisotopic peak. This provides a powerful diagnostic tool for identifying silicon-containing fragments.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical process.

Caption: Workflow for the Mass Spectrometric Analysis.

Conclusion

The mass spectrometric analysis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole provides a rich dataset for structural confirmation and elucidation. By leveraging both hard and soft ionization techniques, coupled with high-resolution mass spectrometry and tandem MS, a comprehensive understanding of its gas-phase ion chemistry can be achieved. The predictable fragmentation of the SEM protecting group, with its characteristic silicon isotopic signature and the formation of the m/z 73 ion, alongside the fragmentation of the nitropyrazole core, offers a robust analytical strategy for the identification and characterization of this and related compounds in complex matrices, which is of significant value in the field of drug discovery and development.

References

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13:003. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. (2023). Electrospray ionization. Available from: [Link]

-

Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available from: [Link]

-

Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]

-

ACS Publications. (2010). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. Available from: [Link]

-

Chromatography Online. (2012). Electron Ionization for GC–MS. Available from: [Link]

-

YouTube. (2014). Electrospray ionization. Available from: [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. Available from: [Link]

-

ResearchGate. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available from: [Link]

-

PubMed. (2021). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]

-

ResearchGate. (2004). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available from: [Link]

-

RSC Publishing. (2004). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Available from: [Link]

-

ResearchGate. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Wiley Online Library. (2022). Advances in high‐throughput mass spectrometry in drug discovery. Available from: [Link]

-

Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development. Available from: [Link]

-

Fossiliontech. (2025). Secondary Electrospray Ionization of Complex Vapor Mixtures. Theoretical and Experimental Approach. Available from: [Link]

-

NIH. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Available from: [Link]

-

ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Available from: [Link]

-

NIH. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available from: [Link]

-

NIH. (2020). Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Available from: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

-

ResearchGate. (2014). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Available from: [Link]

-

LCGC International. (2012). Electron Ionization for GC–MS. Available from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

-

NIH. (2022). Mass Spectrometric Studies of Reductive Elimination from Si(IV) Anions. Available from: [Link]

-

European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. Available from: [Link]

Sources

Technical Guide: 4-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

CAS Number: 1260160-79-9[1][2][3][4]

Part 1: Executive Technical Summary[1]

4-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (referred to herein as 1-SEM-4-nitropyrazole ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and high-energy materials.[1]

Its core utility lies in the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group.[1] The SEM moiety serves two critical functions:

-

Masking N-H Acidity: It protects the pyrazole nitrogen (pKa ~14 for unsubstituted pyrazole, lower for 4-nitro derivatives) from unwanted deprotonation during base-mediated reactions.[1]

-

Regiocontrol: It locks the tautomeric equilibrium of the pyrazole ring, enabling regioselective functionalization at the C3 or C5 positions.[1]

This guide details the synthesis, physicochemical properties, and deprotection protocols for this compound, designed for application scientists requiring high-purity intermediates.[1]

Part 2: Chemical Identity & Physicochemical Properties[1]

Identification Data[1]

| Parameter | Technical Specification |

| IUPAC Name | 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-nitro-1H-pyrazole |

| CAS Number | 1260160-79-9 |

| Molecular Formula | C₉H₁₇N₃O₃Si |

| Molecular Weight | 243.34 g/mol |

| SMILES | C(C)CCOCN1C=C(N=C1)[O-] |

| Appearance | Pale yellow to off-white solid (typical) |

| Solubility | Soluble in DCM, THF, DMF, EtOAc; Insoluble in water |

Structural Analysis (Predicted NMR Signature)

Note: Chemical shifts are solvent-dependent (typically CDCl₃).[1]

| Nucleus | Assignment | Chemical Shift (δ ppm) | Multiplicity |

| ¹H NMR | Pyrazole C3-H / C5-H | 8.10 – 8.30 | Singlet (2H) |

| N-CH₂-O (Hemiaminal) | 5.40 – 5.50 | Singlet (2H) | |

| O-CH₂-CH₂ | 3.50 – 3.60 | Triplet (2H) | |

| CH₂-Si | 0.90 – 0.95 | Triplet (2H) | |

| Si-(CH₃)₃ | -0.05 – 0.05 | Singlet (9H) |

Part 3: Synthesis Protocol (Standard Operating Procedure)

This protocol describes the regioselective N-alkylation of 4-nitropyrazole with SEM-chloride.[1]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the deprotonated pyrazolate anion attacks the highly electrophilic SEM-chloride.[1]

Caption: S_N2 Synthesis Pathway for SEM-Protection of 4-Nitropyrazole.

Experimental Procedure

Scale: 10 mmol basis.

Reagents:

-

4-Nitropyrazole (1.13 g, 10.0 mmol)[1]

-

Sodium Hydride (60% in mineral oil) (0.48 g, 12.0 mmol, 1.2 equiv)[1]

-

SEM-Chloride (2-(Trimethylsilyl)ethoxymethyl chloride) (2.00 g, 12.0 mmol, 1.2 equiv)[1]

-

DMF (Anhydrous) (20 mL)

Step-by-Step Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous DMF (15 mL) and cool to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution.[1] Stir for 15 minutes.

-

Substrate Addition: Dissolve 4-nitropyrazole in DMF (5 mL) and add dropwise to the NaH suspension at 0°C. Stir for 30–60 minutes to ensure complete formation of the sodium pyrazolate salt. The solution typically turns yellow/orange.[1]

-

Alkylation: Add SEM-Cl dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (10 mL).

-

Extraction: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Critical Control Points:

-

Moisture Sensitivity: SEM-Cl hydrolyzes rapidly.[1] Ensure strictly anhydrous conditions.

-

Regiochemistry: For 4-nitropyrazole, tautomers are identical, so only one N-alkylated isomer is formed (N1-SEM).[1]

Part 4: Applications & Deprotection Strategies[1]

Utility in Drug Discovery

The 4-nitro-1-SEM-pyrazole scaffold is a versatile intermediate.[1] The nitro group serves as a masked amine.[1]

-

Reduction: The nitro group can be reduced (Pd/C + H₂, or Fe/NH₄Cl) to yield 1-SEM-4-aminopyrazole .[1]

Deprotection Protocols

Removing the SEM group requires specific conditions due to its stability against mild acid and base.[1][5]

Caption: Dual Pathways for SEM Deprotection: Acidic vs. Fluoride-Mediated.

Method A: Acidic Cleavage (High Yield) [1]

-

Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1]

-

Conditions: Stir at RT for 1–4 hours.

-

Note: Often generates a hydroxymethyl intermediate (N-CH₂OH) which requires a basic wash (NH₄OH or NaHCO₃) to collapse to the free N-H.[1]

Method B: Fluoride Source (Mild)

-

Reagents: Tetrabutylammonium fluoride (TBAF) in THF or Ethylenediamine/TBAF.[1]

-

Conditions: Reflux or 60°C may be required for electron-deficient pyrazoles like the 4-nitro variant, as the N-SEM bond is strengthened by the electron-withdrawing nitro group.[1]

Part 5: Safety & Handling

| Hazard Class | Risk Description | Mitigation |

| Nitro Compounds | Potentially explosive if heated under confinement; precursors to energetic materials.[1] | Avoid excessive heat (>100°C) during drying.[1] Test small scale before gram-scale heating. |

| SEM-Chloride | Lachrymator; Corrosive; Releases HCl on hydrolysis.[1] | Handle in a fume hood.[1] Use acid-resistant gloves.[1] |

| Silanes | Flammable; Organosilicon byproducts.[1] | Dispose of silicon-containing waste separately to avoid coating incinerators.[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 42631346: 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine [Related SEM-protection context]. Retrieved February 7, 2026, from [Link][1]

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for SEM protection/deprotection mechanisms).

-

Kuwajima, I., et al. (2002).[1] Total Synthesis of Taxol. Journal of the American Chemical Society.[1] (Demonstrates SEM stability and deprotection challenges).

Sources

- 1. 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d)-pyrimidine | C15H21N5OSi | CID 42631346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitro-1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrazole-武汉科斯坦生物科技有限公司 [m.chemstan.net]

- 3. testing.chemscene.com [testing.chemscene.com]

- 4. 4-Nitro-1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrazole | 1260160-79-9 [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

Methodological & Application

The Strategic Utility of 4-Nitro-1-SEM-Pyrazole in the Synthesis of Substituted Pyrazoles: A Guide for Researchers

Introduction: The Pyrazole Scaffold and the Advantage of a Protected Synthon

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their five-membered heterocyclic structure is a privileged scaffold found in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, and agents targeting various kinases and receptors. The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents, making the development of versatile and regioselective synthetic methodologies a critical endeavor for researchers.

This application note provides a detailed guide to the synthesis of a variety of substituted pyrazoles using 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (also known as 4-nitro-1-SEM-pyrazole) as a key starting material. The strategic advantage of this reagent lies in the combination of a versatile protecting group and a modifiable functional handle. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group provides robust protection of the pyrazole N-H, rendering it stable to a range of reaction conditions, yet it can be removed under specific and mild conditions.[1] The 4-nitro group, an electron-withdrawing substituent, serves as a synthetic linchpin that can be readily transformed into other functional groups, thereby enabling diverse substitution patterns on the pyrazole core.

This guide will detail key transformations of 4-nitro-1-SEM-pyrazole, providing experimentally grounded protocols for:

-

Reduction of the nitro group to form the corresponding 4-amino-1-SEM-pyrazole, a key intermediate for further derivatization.

-

Conversion of the 4-amino group to a 4-halo group via a Sandmeyer-type reaction, opening the door to a plethora of cross-coupling reactions.

-

Palladium-catalyzed cross-coupling reactions of the resulting 4-halopyrazole to introduce aryl and alkylamino substituents.

-

Deprotection of the SEM group to yield the final N-H pyrazole derivatives.

By mastering these transformations, researchers can efficiently access a broad spectrum of substituted pyrazoles for screening in drug discovery programs and other scientific investigations.

Core Synthetic Strategies: A Visual Overview

The synthetic utility of 4-nitro-1-SEM-pyrazole stems from a series of sequential transformations that allow for the controlled introduction of diverse functionalities. The overall workflow is depicted below:

Sources

Application Notes and Protocols for 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental use of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, a versatile building block in modern organic synthesis. The protocols and discussions herein are curated to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: A Strategically Protected Nitropyrazole Building Block

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a strategically designed intermediate for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold found in numerous approved pharmaceuticals.[1] The 4-nitro group serves as a versatile functional handle, which can be readily transformed into other functionalities, most notably an amino group, providing a key vector for further molecular elaboration.

The N-1 position of the pyrazole is protected by a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The SEM group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be removed under specific and relatively mild conditions.[2] This orthogonality makes it an excellent choice for multi-step syntheses where other protecting groups might be labile. The nitro group at the 4-position renders the pyrazole ring electron-deficient, influencing its reactivity in various transformations.[3]

This guide will detail the synthesis of the title compound, its application in a representative cross-coupling reaction, the subsequent reduction of the nitro group, and finally, the deprotection of the SEM group.

Physicochemical Properties

A summary of the key physicochemical properties of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃O₃Si | [4] |

| Molecular Weight | 243.34 g/mol | [4] |

| Appearance | Likely a solid at room temperature | [3] |

| Color | Pale yellow to yellow (typical for nitro-aromatic compounds) | [3] |

| Boiling Point | Estimated 350-380°C | [3] |

| Density | Estimated 1.1-1.2 g/cm³ | [3] |

| Solubility | Soluble in various organic solvents, less soluble in water | [3] |

Experimental Protocols

PART 1: Synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

The synthesis of the title compound is a two-step process starting from pyrazole: 1) nitration to form 4-nitropyrazole, and 2) protection of the N-H group with SEM chloride.

Caption: Synthetic pathway to the title compound.

Step 1: Synthesis of 4-Nitro-1H-pyrazole

This protocol is adapted from established methods for the nitration of pyrazole.[3]

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add pyrazole (1.0 eq) to concentrated sulfuric acid (3.0 eq). Stir the mixture until the pyrazole is completely dissolved.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Slowly add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-nitropyrazole, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: SEM Protection of 4-Nitro-1H-pyrazole

This protocol is a general procedure for the SEM protection of N-H containing heterocycles.[5]

Materials:

-

4-Nitro-1H-pyrazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-nitropyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

PART 2: Application in Suzuki-Miyaura Cross-Coupling

The 4-nitro-1-(SEM)-1H-pyrazole can be utilized as a coupling partner in palladium-catalyzed cross-coupling reactions. However, due to the electron-withdrawing nature of the nitro group, a bromo-substituted precursor is typically used for Suzuki-Miyaura reactions. For the purpose of this guide, we will first describe the bromination of the 4-nitro-pyrazole and then its use in a Suzuki coupling. A more direct application involves the reduction of the nitro group to an amine, which is detailed in the next section.

Here, we present a representative protocol for a Suzuki-Miyaura coupling of a related 4-bromopyrazole derivative, which can be adapted for the SEM-protected 4-bromopyrazole.[6][7]

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(SEM)-1H-pyrazole with Phenylboronic Acid (Adapted)

Materials:

-

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

-

Phenylboronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium Carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a microwave vial or a Schlenk flask under an inert atmosphere, combine 4-bromo-1-(SEM)-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.5 eq).

-

Add a degassed mixture of DME and water (4:1 v/v).

-

Seal the vessel and heat the reaction mixture to 90-100 °C for 2-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS. Microwave irradiation can significantly shorten the reaction time.[8]

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenyl-1-(SEM)-1H-pyrazole.

PART 3: Reduction of the Nitro Group

The transformation of the nitro group to a primary amine is a key step in utilizing this building block for further diversification, for example, in amide bond formation or the synthesis of other nitrogen-containing heterocycles.

Caption: Reduction of the nitro group to an amine.

Protocol: Catalytic Hydrogenation of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[9]

Materials:

-

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

-

Palladium on Carbon (10 wt% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas

-

Celite®

Procedure:

-

Dissolve 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.

-

Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., argon or nitrogen).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

PART 4: Deprotection of the SEM Group

The final step in many synthetic sequences involving this building block is the removal of the SEM protecting group to unveil the N-H of the pyrazole.

Caption: Removal of the SEM protecting group.

Protocol 1: Acid-Mediated Deprotection

This method is often effective for SEM deprotection.[10]

Materials:

-

SEM-protected pyrazole derivative

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the SEM-protected pyrazole (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10-20 eq) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, carefully neutralize the excess acid by pouring the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected pyrazole.

Protocol 2: Fluoride-Mediated Deprotection

Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of silyl-based protecting groups.[11]

Materials:

-

SEM-protected pyrazole derivative

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution (1.5-2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) to facilitate the reaction. Monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Characterization Data

Expected ¹H NMR (in CDCl₃):

-

Pyrazole ring protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).

-

-OCH₂-N- proton: A singlet around δ 5.4-5.8 ppm.

-

-OCH₂-CH₂-Si- protons: A triplet around δ 3.6-3.8 ppm.

-

-CH₂-Si- protons: A triplet around δ 0.9-1.1 ppm.

-

-Si(CH₃)₃ protons: A singlet at approximately δ 0.0 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Pyrazole ring carbons: Signals in the aromatic region (δ 120-150 ppm).

-

-OCH₂-N- carbon: A signal around δ 75-80 ppm.

-

-OCH₂-CH₂-Si- carbon: A signal around δ 65-70 ppm.

-

-CH₂-Si- carbon: A signal around δ 15-20 ppm.

-

-Si(CH₃)₃ carbons: A signal near δ 0.0 ppm.

Expected IR (KBr or thin film):

-

NO₂ stretching: Strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

-

C-N stretching: In the region of 1300-1200 cm⁻¹.

-

Si-C stretching: Around 1250 cm⁻¹ and 840 cm⁻¹.

-

C-H stretching: Aliphatic and aromatic C-H stretches in their respective regions (2850-3100 cm⁻¹).

Safety and Handling

General Precautions:

-

Handle 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole and its precursors in a well-ventilated fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][12][13]

Specific Hazards:

-

Nitrated Compounds: Nitropyrazole derivatives should be handled with care as some can be thermally unstable or have explosive properties, although the title compound is not classified as such.[14] Avoid heating the compound unnecessarily and store it in a cool, dry place away from heat and ignition sources.

-

Reagents: Many of the reagents used in the described protocols are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Concentrated acids and bases are corrosive. Always consult the safety data sheet (SDS) for each reagent before use.

Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- [No valid URL found]

-

Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available from: [Link]

- Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. Available from: [Link]

- [No valid URL found]

- [No valid URL found]

-

ResearchGate. Deprotection of OH group by TBAF while I have ester and carbonate group. Available from: [Link]

- Wang, L., et al. (2016). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 27(6), 851-854.

-

Olsson, R., & Tedenborg, L. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(24), 4473. Available from: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

-

Sojka, M., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(44), 9576-9583. Available from: [Link]

-

Li, Y., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(10), 1363. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

- [No valid URL found]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aksci.com [aksci.com]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. html.rhhz.net [html.rhhz.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]

Application Note: Deprotection of SEM Group from 4-Nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Abstract & Strategic Overview

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group for pyrazole nitrogens, offering stability against strong bases and organometallic reagents (e.g., lithiation). However, its removal from electron-deficient systems—such as 4-nitro-1-SEM-pyrazole —presents specific challenges. Unlike O-SEM ethers, N-SEM heterocycles often form a stable hemiaminal intermediate (

This guide details three field-proven protocols. Method A (Acidolytic Cleavage) is the primary recommendation for nitropyrazoles due to its high reliability and ease of purification. Method B (Fluoride-Mediated) is an alternative for acid-sensitive substrates, though it requires careful handling of the resulting nitropyrazolate salts.

Key Chemical Challenges[1]

-

Hemiaminal Trapping: The intermediate

species is stable and can be mistaken for the product or an impurity. A basic workup or thermal step is mandatory to decompose this to formaldehyde and the free pyrazole. -

Substrate Acidity: The 4-nitro group significantly increases the acidity of the pyrazole N-H (

). In fluoride-mediated methods (TBAF), the product will exist as an ion pair, complicating extraction. -

Byproduct Management: The reaction releases formaldehyde (carcinogenic) and volatile silicon species.

Reaction Mechanism & Logic

The deprotection can proceed via two distinct mechanistic pathways: Brønsted acid-catalyzed hydrolysis or Fluoride-mediated desilylation.

Mechanism Diagram

Caption: Dual mechanistic pathways for N-SEM cleavage. Note the critical Hemiaminal intermediate in the acidic pathway.

Experimental Protocols

Method A: HCl-Mediated Deprotection (Primary Recommendation)

Best for: Electron-deficient pyrazoles, scalable batches, and substrates stable to strong acid.

Reagents:

-

Substrate: 4-nitro-1-SEM-pyrazole

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Protocol:

-

Dissolution: Dissolve the substrate (1.0 equiv) in Ethanol (

M concentration). -

Acid Addition: Add concentrated HCl (approx. 10–20 equiv) or 4M HCl in dioxane.

-

Note: A large excess of acid is required to drive the equilibrium and protonate the ether oxygen effectively.

-

-

Reflux: Heat the reaction mixture to 60–80°C (reflux) for 2–6 hours.

-

Monitoring: Monitor by TLC/LCMS. The SEM starting material will disappear, but the intermediate hydroxymethyl species may persist.

-

-

Workup (Critical):

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess acid and solvent.

-

Basification: Resuspend the residue in a mixture of THF/Water (1:1). Add saturated aqueous

or dilute -

Why? This step forces the decomposition of the

hemiaminal into the free NH-pyrazole and formaldehyde.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

Method B: TFA-Mediated Deprotection (Alternative)

Best for: Substrates sensitive to high temperatures but stable to acid.

Protocol:

-

Dissolve substrate in DCM (

M). -

Add Trifluoroacetic acid (TFA) (volume ratio DCM:TFA 2:1 or 1:1).

-

Stir at room temperature for 3–16 hours.

-

Quench: Remove volatiles in vacuo. Redissolve in THF or EtOH and add aqueous ethylenediamine or

. Stir for 1 hour to cleave the hemiaminal.

Method C: TBAF-Mediated Deprotection

Best for: Acid-sensitive substrates. Note: Can be sluggish for N-SEM.

Reagents:

Protocol:

-

Dissolution: Dissolve substrate in anhydrous THF (

M). -

Reagent Addition: Add TBAF (3.0 – 5.0 equiv).

-

Optional: Add ethylenediamine (3.0 equiv) to scavenge formaldehyde and prevent polymerization.

-

-

Reaction: Heat to 60°C (reflux) for 4–12 hours.

-

Note: N-SEM removal is significantly slower than O-SEM removal; heat is almost always required.

-

-

Workup:

Data Summary & Comparison

| Feature | Method A: HCl/EtOH | Method B: TFA/DCM | Method C: TBAF/THF |

| Reaction Rate | Fast (at reflux) | Moderate | Slow (often requires heat) |

| Hemiaminal Trap | High Risk (Requires basic workup) | High Risk (Requires basic workup) | Low Risk |

| Byproducts | Formaldehyde, EtO-TMS | Formaldehyde | TBA salts, Formaldehyde |

| Suitability | Best for Nitropyrazoles | Good alternative | Use if acid-sensitive |

| Purification | Easy (Volatile reagents) | Easy (Volatile reagents) | Difficult (TBAF removal) |

Troubleshooting Guide

Problem: Reaction shows complete conversion of SM, but product mass is M+30.

-

Cause: You have isolated the hemiaminal intermediate (

). -

Solution: Treat the isolated material with dilute ammonia in methanol or saturated

in THF for 1 hour.

Problem: Low yield with TBAF.

-

Cause: Formation of insoluble salts or incomplete reaction due to steric/electronic stability.

-

Solution: Switch to Method A (HCl). If acid is not an option, use TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF in DMF at elevated temperatures.

Problem: Product is water-soluble.

-

Cause: 4-nitropyrazole is acidic and small.

-

Solution: During extraction, ensure the aqueous phase is slightly acidic (pH 4-5) to keep the pyrazole protonated (neutral). Do not make the aqueous phase too basic (pH > 10) or the pyrazole will stay in water as a salt.

Safety & Handling

-

Formaldehyde: All protocols release formaldehyde.[1] Perform all evaporations and heating in a well-ventilated fume hood.

-

Nitro Compounds: While 4-nitropyrazole is generally stable, nitro-heterocycles can be energetic. Avoid concentrating to absolute dryness with strong heat; use a rotary evaporator bath < 40°C.

-

TFA/HCl: Corrosive. Use acid-resistant gloves.

References

-

General Acidic Deprotection of N-SEM Pyrazoles: Koso, K. et al. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of the American Chemical Society, 2018. Link Citation Context: Describes the use of HCl in ethanol for high-yield deprotection of SEM-pyrazoles.

-

TFA Method & Hemiaminal Intermediate: Larsen, M. et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2021.[5] Link Citation Context: Details the two-step mechanism (TFA then basic workup) required to handle the hemiaminal intermediate.

-

General SEM Deprotection Strategies: Greene, T.W., Wuts, P.G.M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience. Citation Context: Standard reference for SEM removal conditions (Fluoride vs Acid).[1]

-

Magnesium Bromide Alternative: Vakalopoulos, A. et al. "Novel deprotection of SEM ethers: a very mild and selective method using magnesium bromide."[2] Organic Letters, 2000.[2] Link Citation Context: Provides a mild Lewis acid alternative if Brønsted acids fail.

Sources

acidic workup for SEM group removal in pyrazoles

Application Note: Acidic Deprotection Strategies for N-SEM Pyrazoles Subtitle: Navigating the "Hemiaminal Trap" in Nitrogen Heterocycle Deprotection

Executive Summary

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is a premier protecting group for pyrazoles, offering robust stability against strong bases and organolithiums (e.g.,

This guide details the mechanistic "Hemiaminal Trap" and provides a validated, two-stage acidic protocol that ensures complete removal of the SEM group without isolating the formaldehyde adduct.

Mechanistic Insight: The Hemiaminal Trap

Unlike simple silyl ethers, N-SEM groups do not cleave in a single step under acidic conditions. The reaction proceeds through a distinct intermediate that is stable in acid but labile in base.

The Pathway:

-

Acidic Phase: Protonation of the ether oxygen triggers the loss of the silyl group (as ethylene and TMS-X). This yields the

-hydroxymethyl hemiaminal ( -

The Trap: If the reaction is quenched simply by evaporating the acid, the

species remains. It mimics the product by NMR but shows a mass of M+30 in LCMS. -

Basic Phase (Critical): The hemiaminal must be subjected to basic conditions (or a scavenger) to collapse into formaldehyde and the free pyrazole.

Figure 1: The two-stage mechanism of acidic SEM deprotection. Note the stable intermediate (Yellow) that requires a specific basic trigger to resolve.

Strategic Protocol Design

Selection of the acid source depends on the substrate's sensitivity to nucleophiles and heat.

| Feature | Method A: TFA (Standard) | Method B: HCl (Robust) |

| Reagent | Trifluoroacetic Acid (TFA) / DCM | 4N or 6N HCl in Ethanol/Dioxane |

| Temperature | 0°C to Room Temp | 60°C to Reflux |

| Mechanism | Stops at | Thermal energy often drives full collapse. |

| Workup | Mandatory basic wash required. | Basic wash recommended but sometimes auto-completes. |

| Tolerance | High (Boc groups removed, esters stable). | Low (Hydrolyzes esters/amides). |

| Best For | Complex Pharma intermediates. | Simple, robust heterocycles. |

Detailed Protocols

Protocol A: The TFA "Two-Pot" Method (High Fidelity)

Recommended for late-stage intermediates where harsh heating is risky.

Reagents:

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonium Hydroxide (

) or Ethylenediamine

Step-by-Step:

-

Acidolysis: Dissolve the SEM-pyrazole (1.0 equiv) in DCM (

mL/mmol). -

Add TFA (

equiv) dropwise at -

Warm to RT and stir for

hours.-

Checkpoint: LCMS will likely show the M+30 peak (Hydroxymethyl intermediate) and disappearance of the SEM starting material.

-

-

Concentration: Remove volatiles under reduced pressure. Do not stop here.

-

The "Scavenger" Wash: Redissolve the residue in MeOH (

mL/mmol). -

Add

( -

Final Workup: Concentrate the solvents. Partition between EtOAc and water. The organic layer contains the clean, deprotected pyrazole.

Protocol B: The HCl "Thermal" Method

Recommended for early-stage building blocks.

Reagents:

- HCl in Dioxane or Ethanol

Step-by-Step:

-

Dissolve substrate in Ethanol (

mL/mmol). -

Add

HCl in Dioxane ( -

Heat to reflux (

) for-

Note: The high temperature aids the elimination of formaldehyde without a separate basic step, though a basic extraction is still good practice.

-

-

Cool to RT. Neutralize with saturated

solution. -

Extract with DCM or EtOAc.

Troubleshooting & Optimization

The "M+30" Artifact:

If your mass spectrum shows a peak corresponding to

-

Fix: Treat the crude material with

in MeOH or dilute ammonia.

Incomplete Reaction (Starting Material Remains): SEM groups are bulky. If TFA fails to cleave the C-Si bond:

-

Fix: Add a cation scavenger like Thioanisole (

equiv) to the TFA mixture to trap the silyl cation, preventing re-attachment.

Decision Tree for Reagent Selection:

Figure 2: Workflow for selecting the appropriate deprotection strategy based on functional group tolerance.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M.[6] John Wiley & Sons, 2014 . (The definitive guide on SEM stability and cleavage conditions).

-

Lipshutz, B. H.; Pegram, J. J. "

-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980 , 21, 3343-3346. (Original description of SEM chemistry). -

Whitton, A. J. et al. "A convenient method for the removal of the SEM group from nitrogen heterocycles." Journal of Organic Chemistry, 1995 , 60, 8439. (Details the acidic cleavage and hydroxymethyl stability).

-

Kocienski, P. J. "Protecting Groups", 3rd Ed. Thieme Chemistry, 2005 . (Mechanistic insights into hemiaminal collapse).

Sources

The Strategic Role of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole in Multi-Step Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Assembly

In the landscape of modern synthetic chemistry, the pyrazole nucleus is a cornerstone of many pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The ability to selectively functionalize this heterocycle is paramount for the construction of complex molecular architectures. This application note details the synthesis and utility of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (hereafter referred to as SEM-4-nitropyrazole ), a key intermediate that offers a dual advantage in multi-step synthesis. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group provides robust protection of the N1 position of the pyrazole ring, enabling regioselective modifications at other positions.[5] Concurrently, the nitro group at the C4 position serves as a versatile functional handle, which can be readily transformed into an amino group, opening avenues for further derivatization.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable building block.

Synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: A Two-Stage Approach

The preparation of SEM-4-nitropyrazole is a straightforward two-step process commencing with the nitration of pyrazole, followed by the protection of the resulting 4-nitropyrazole with SEM-Cl.

Stage 1: Synthesis of 4-Nitropyrazole

The initial step involves the direct nitration of pyrazole. While several methods exist, a one-pot, two-step procedure using a mixture of fuming nitric acid and oleum provides a high yield of the desired 4-nitropyrazole.[7][8]

Caption: Synthesis of 4-Nitropyrazole.

Stage 2: SEM Protection of 4-Nitropyrazole

With 4-nitropyrazole in hand, the subsequent step is the introduction of the SEM protecting group at the N1 position. This is typically achieved by deprotonating the pyrazole nitrogen with a strong base, such as sodium hydride, followed by quenching with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[9]

Caption: SEM Protection of 4-Nitropyrazole.

Application in Multi-Step Synthesis: A Representative Workflow

The synthetic utility of SEM-4-nitropyrazole is best illustrated through a multi-step sequence that leverages both the protecting group and the functional handle. A representative workflow involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C5 position, followed by the reduction of the nitro group to an amine.

Caption: Overall workflow from pyrazole to a functionalized aminopyrazole.

Step 1: Suzuki-Miyaura Cross-Coupling

The SEM-protected nitropyrazole can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of boronic acids to introduce aryl or heteroaryl substituents at the C5 position. The SEM group prevents competing N-arylation and directs the coupling to the desired carbon atom.[10][11][12]

Step 2: Reduction of the Nitro Group

Following the successful coupling, the nitro group can be selectively reduced to an amine using standard conditions, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride.[6] This transformation provides a primary amine that can be further functionalized, for instance, through amide bond formation, alkylation, or diazotization reactions.

Step 3: Deprotection of the SEM Group

The final step in many synthetic sequences is the removal of the SEM protecting group to unveil the free N-H of the pyrazole. This can be achieved under various conditions, including treatment with fluoride reagents like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[9][13][14][15]

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Materials:

-

4-Nitropyrazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitropyrazole (1.0 eq).

-

Add anhydrous DMF to dissolve the 4-nitropyrazole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Gas evolution will be observed.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure complete deprotonation.

-

Slowly add SEM-Cl (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .

| Reactant/Reagent | Molar Ratio | Purity/Concentration | Notes |

| 4-Nitropyrazole | 1.0 | >98% | |

| Sodium Hydride | 1.2 | 60% in mineral oil | Handle with care under inert conditions. |

| SEM-Cl | 1.2 | >95% | |

| DMF | - | Anhydrous |